molecular formula C20H23NO6 B2752540 ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate CAS No. 915898-52-1

ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate

Cat. No.: B2752540
CAS No.: 915898-52-1
M. Wt: 373.405
InChI Key: PWPIRWWVZZEHJV-UHFFFAOYSA-N
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Description

ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C20H23NO6. This compound is known for its unique structure, which includes a chromene ring fused with a piperidine ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-ethoxy-2-oxochromene-3-carboxylic acid with piperidine-4-carboxylic acid ethyl ester under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromene derivatives.

Scientific Research Applications

ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate involves its interaction with various molecular targets. The chromene ring can interact with DNA and proteins, potentially leading to the inhibition of cellular processes. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-ethoxy-2-oxoethyl)-4-piperidinecarboxylate: Similar structure but lacks the chromene ring.

    Ethyl 2-oxo-3-piperidinecarboxylate: Contains a piperidine ring but differs in the substituents.

Uniqueness

ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is unique due to the presence of both chromene and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. Chromenes are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19_{19}H23_{23}O4_{4}N
Molecular Weight329.39 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
  • Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress and potentially protecting against cellular damage.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against a range of pathogens, indicating its potential use in treating infections.

Antimicrobial Activity

Research has shown that derivatives of chromene compounds exhibit significant antimicrobial properties. A study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various chromene derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus510
Escherichia coli1020
Pseudomonas aeruginosa1530

Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the anticancer properties of this compound in various cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 25 µM across different cancer types.
  • Neuroprotective Effects : Another study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death. The results indicated that it could enhance cell viability and reduce apoptosis markers.

Properties

IUPAC Name

ethyl 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-3-25-16-7-5-6-14-12-15(20(24)27-17(14)16)18(22)21-10-8-13(9-11-21)19(23)26-4-2/h5-7,12-13H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPIRWWVZZEHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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